An In-depth Technical Guide to 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one, a versatile building block in modern medicinal chemistry. With its unique electronic and structural features, this enaminone serves as a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its application, detailed experimental protocols, and a thorough examination of its chemical behavior.
Introduction: The Strategic Value of a Unique Enaminone
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one (also referred to as (E)-1-Cyclopropyl-3-(dimethylamino)prop-2-en-1-one) is a trifunctional compound featuring a cyclopropyl ketone, a vinylogous amide, and a dimethylamino group. This arrangement of functional groups imparts a unique reactivity profile, making it a highly sought-after intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. The cyclopropyl moiety is a well-recognized feature in many approved drugs, often contributing to improved metabolic stability, potency, and target selectivity. The enaminone core, on the other hand, provides a versatile handle for a variety of chemical transformations. This guide will delve into the core chemical properties and synthetic utility of this important molecule.
Physicochemical and Spectroscopic Profile
The fundamental properties of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one are summarized below. These data are essential for its appropriate handling, storage, and characterization.
| Property | Value | Source(s) |
| CAS Number | 21666-68-2 | [1][2][3] |
| Molecular Formula | C₈H₁₃NO | [1][2] |
| Molecular Weight | 139.19 g/mol | [2] |
| Appearance | Typically a yellow to brown oil or solid | Supplier Data |
| Purity | ≥95% (commercial grades) | [2] |
| Storage | Room temperature, under inert atmosphere | [2] |
Spectroscopic Characterization
While a publicly available, peer-reviewed full set of spectra for this specific molecule is not readily found, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, ~0.7-1.2 ppm), the vinylic protons (two doublets, with one significantly downfield due to the influence of the carbonyl and amino groups), and the two methyl groups of the dimethylamino moiety (a singlet, ~2.9-3.3 ppm).
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¹³C NMR: The carbon NMR would display signals for the carbonyl carbon (~190-200 ppm), the vinylic carbons, the cyclopropyl carbons (one methine and two methylene carbons), and the N-methyl carbons. The upfield chemical shift of the cyclopropyl carbons is a distinctive feature.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the conjugated ketone (C=O) at a lower wavenumber than a typical saturated ketone (approx. 1640-1660 cm⁻¹) due to conjugation. A strong C=C stretching vibration is also expected.
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Mass Spectrometry (MS): The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z 139, with fragmentation patterns corresponding to the loss of a dimethylamino group, the cyclopropyl ring, or carbon monoxide.
Synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one: A Reliable Protocol
The synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is most efficiently achieved through the condensation of cyclopropyl methyl ketone with a formylating agent. The most common and effective reagents for this transformation are dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent (tert-butoxybis(dimethylamino)methane).[4][5] These reagents serve as a source of a formyl group and a dimethylamino group in a single step.
Causality Behind Experimental Choices
The selection of DMF-DMA or Bredereck's reagent is based on their high reactivity towards active methylene compounds, such as the methyl group of cyclopropyl methyl ketone. The reaction proceeds via an initial addition of the enolate of the ketone to the electrophilic carbon of the reagent, followed by the elimination of methanol or tert-butanol and dimethylamine, respectively, to yield the thermodynamically stable E-enaminone. The reaction is typically performed at elevated temperatures to drive the elimination steps and ensure a good conversion rate. The absence of a strong acid or base in the workup simplifies the isolation of the product, which can often be purified by distillation or chromatography.
Step-by-Step Experimental Protocol
Reaction: Condensation of Cyclopropyl Methyl Ketone with Dimethylformamide Dimethyl Acetal (DMF-DMA)
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Reagent Preparation: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopropyl methyl ketone (1.0 equivalent).
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Reaction Setup: Add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 to 1.5 equivalents). The use of a slight excess of DMF-DMA ensures complete conversion of the ketone.
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Reaction Conditions: Heat the reaction mixture to reflux (typically 110-130 °C) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess DMF-DMA and the methanol byproduct under reduced pressure.
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Purification: The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one as a yellow to brown oil or solid.
Caption: Workflow for the synthesis of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one stems from its nature as a "push-pull" olefin. The electron-donating dimethylamino group ("push") and the electron-withdrawing cyclopropyl ketone group ("pull") create a polarized carbon-carbon double bond. This electronic arrangement makes the molecule susceptible to attack by both nucleophiles and electrophiles at different positions.
Reactivity Profile
The key reactive sites of the molecule are:
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The β-carbon (C-3): This position is highly electrophilic and is the primary site for nucleophilic attack (Michael addition).
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The α-carbon (C-2): This position is nucleophilic and can react with electrophiles.
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The Carbonyl Group: The ketone can undergo typical carbonyl reactions.
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The Dimethylamino Group: This group can be displaced by other nucleophiles, making the enaminone an excellent precursor for transamination reactions.
Caption: Key reactive sites of 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one.
Application in Heterocyclic Synthesis
The most significant application of this enaminone is in the construction of heterocyclic rings, which are core scaffolds in a vast number of pharmaceuticals.[4][6] By reacting with binucleophilic reagents, a wide variety of five- and six-membered heterocycles can be synthesized.
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Synthesis of Pyrazoles: Reaction with hydrazine derivatives leads to the formation of cyclopropyl-substituted pyrazoles. The hydrazine initially attacks the electrophilic β-carbon, followed by an intramolecular condensation with the ketone carbonyl group.
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Synthesis of Pyrimidines: Condensation with amidines or guanidines provides access to substituted pyrimidines.
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Synthesis of Isoxazoles: Reaction with hydroxylamine yields isoxazole derivatives.
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Synthesis of Pyridones: A notable application involves the reaction with compounds containing an active methylene group and a nitrile, leading to the formation of highly functionalized pyridin-2(1H)-ones. A study by Dong et al. demonstrated the utility of related (dimethylamino)propenoyl-substituted cyclopropanes in synthesizing halogenated pyridin-2(1H)-ones.[7]
Caption: Synthetic pathways to various heterocycles from the title enaminone.
Conclusion
1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one is a powerful and versatile synthetic intermediate. Its straightforward synthesis and rich reactivity profile make it an invaluable tool for medicinal chemists and researchers in drug discovery. The ability to readily introduce a cyclopropyl moiety into a range of heterocyclic systems underscores its importance as a building block for novel therapeutic agents. This guide has provided a foundational understanding of its properties, a reliable synthetic protocol, and an overview of its key applications, empowering researchers to effectively utilize this compound in their synthetic endeavors.
References
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Al-Ghorbani, M., et al. (2024). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini Reviews in Medicinal Chemistry, 24(8), 793-843. [Link][4][6]
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PubChem. (n.d.). 1-Cyclopropyl-3-(methylamino)propan-1-one. Retrieved from [Link]
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UCHEM. (n.d.). Bredereck's Reagent. Retrieved from [Link][5]
- Al-Mulla, A. (2017). A review: biological importance of enaminones. Der Pharma Chemica, 9(1), 107-120.
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Zhang, R., et al. (2009). Ring-Opening/Recyclization Reactions of (Dimethylamino)propenoyl-Substituted Cyclopropanes: Facile Synthesis of Halogenated Pyridin-2(1H)-ones. Synthesis, 2009(15), 2497–2500. [Link][7]
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AKos Consulting & Solutions. (n.d.). 1-Cyclopropyl-3-(dimethylamino)-2-propen-1-one, min 95%. Retrieved from [Link][2]
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